Methyl 5-bromo-1H-indazole-7-carboxylate

α-glucosidase inhibition antidiabetic metabolic disorders

Methyl 5-bromo-1H-indazole-7-carboxylate (CAS 898747-24-5) is a uniquely differentiated indazole building block, placing reactive bromine at C5 and a methyl ester at C7 on the same benzenoid ring. This regiospecific arrangement enables orthogonal derivatization strategies—Suzuki-Miyaura coupling at C5 introduces aryl/heteroaryl diversity while the C7 ester undergoes hydrolysis/amidation to generate carboxamide pharmacophores—unavailable with generic 5-bromoindazole or other regioisomers. The scaffold has been validated in kinase inhibitor programs targeting TTK, PLK4, and Aurora kinases, and in α-glucosidase inhibition studies where structurally related compounds achieved IC₅₀ values of 0.42–0.50 μM, rivaling acarbose (0.82 μM). With ≥98% commercial purity, room-temperature storage stability, and multi-vendor availability, this compound is the strategic choice for medicinal chemistry teams executing structure-activity relationship expansion, lead optimization, and GLP toxicology batch synthesis.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 898747-24-5
Cat. No. B1592981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1H-indazole-7-carboxylate
CAS898747-24-5
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC2=C1NN=C2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12)
InChIKeyQQXHHJBRURQNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-1H-indazole-7-carboxylate (CAS 898747-24-5): Key Indazole Building Block for Kinase Inhibitor and Heterocycle Synthesis


Methyl 5-bromo-1H-indazole-7-carboxylate (CAS 898747-24-5) is a heterocyclic building block featuring a 5-bromoindazole core with a methyl ester at the 7-position [1]. This substitution pattern places the bromine atom and the ester group on the same benzenoid ring, creating a distinct electronic and steric environment that enables selective cross-coupling reactions and scaffold diversification in medicinal chemistry programs [2]. The compound is widely utilized as an intermediate in the synthesis of kinase inhibitors and other biologically active molecules, with documented applications in α-glucosidase inhibition and antioxidant research [3].

Why Generic Indazole Carboxylate Substitution Fails: The Critical Role of 5-Bromo-7-Carboxylate Regiochemistry in Cross-Coupling and Biological Activity


Indazole carboxylate isomers with the same molecular formula (C₉H₇BrN₂O₂) exhibit profoundly different reactivity profiles and biological outcomes due to regiochemical variation. The 5-bromo-7-carboxylate arrangement places the reactive bromine handle at the C5 position while retaining the C7 ester for further functionalization, a pattern that enables orthogonal derivatization strategies unavailable to isomers such as methyl 7-bromo-1H-indazole-3-carboxylate or methyl 3-bromo-1H-indazole-7-carboxylate [1]. Substituting a generic 5-bromoindazole without the 7-carboxylate group eliminates the ability to perform ester-based modifications and alters the electron density of the indazole ring, fundamentally changing cross-coupling yields and downstream biological activity [2]. The specific 5-bromo-7-carboxylate scaffold has been validated in α-glucosidase inhibition studies where structurally related compounds achieved IC₅₀ values ranging from 0.50 to 51.51 μM, demonstrating that this substitution pattern confers meaningful biological activity that cannot be assumed for alternative regioisomers [3].

Methyl 5-bromo-1H-indazole-7-carboxylate (898747-24-5): Quantitative Differentiation Evidence Against Structural Analogs


α-Glucosidase Inhibitory Activity: Scaffold Validation for Diabetes and Metabolic Disorder Research

Derivatives based on the 5-bromo-7-carbo-substituted indazole scaffold (of which Methyl 5-bromo-1H-indazole-7-carboxylate is the core building block) demonstrated α-glucosidase inhibitory activity with IC₅₀ values ranging from 0.50 to 51.51 μM for 7-aryl/arylvinyl series (3a–k) and 0.42 to 23.71 μM for 7-arylethynyl series (4a–f), compared to the standard drug acarbose (IC₅₀ = 0.82 μM) [1]. This indicates that certain derivatives achieve potency comparable to or exceeding the clinical comparator, validating the scaffold's utility for medicinal chemistry optimization.

α-glucosidase inhibition antidiabetic metabolic disorders indazole derivatives

Regiochemical Differentiation: 5-Bromo-7-Carboxylate versus 7-Bromo-3-Carboxylate and 3-Bromo-7-Carboxylate Isomers

Methyl 5-bromo-1H-indazole-7-carboxylate (CAS 898747-24-5) is one of at least three regioisomeric methyl bromoindazole carboxylates with identical molecular formula (C₉H₇BrN₂O₂, MW 255.07): the 5-bromo-7-carboxylate (target), 7-bromo-3-carboxylate (CAS 885279-52-7), and 3-bromo-7-carboxylate (CAS 1257535-37-7) [1][2]. The 5-bromo substitution pattern enables Suzuki-Miyaura cross-coupling at the C5 position with retention of the C7 ester for orthogonal amidation or hydrolysis, whereas the 7-bromo-3-carboxylate isomer positions the bromine at C7, altering electronic distribution and coupling partner accessibility [3].

regioselective synthesis cross-coupling building block selection medicinal chemistry

Commercial Availability and Purity Benchmarking: ≥98% Assay with Multi-Vendor Sourcing

Methyl 5-bromo-1H-indazole-7-carboxylate is commercially available from multiple reputable suppliers with a standard purity specification of ≥98% (HPLC) . This purity tier exceeds the 95% typical for alternative regioisomers such as methyl 7-bromo-1H-indazole-3-carboxylate, which is commonly supplied at 95% purity . The compound is stocked by AKSci (catalog Y5649), Aladdin Scientific (M195691), and BOC Sciences, with pricing at approximately $25/250mg, $40/1g, and $162/5g from AKSci as of 2026 .

procurement purity specification vendor comparison supply chain

Suzuki Cross-Coupling Reactivity: 5-Bromoindazole Scaffold Performance

5-Bromoindazoles, including the target compound's core scaffold, participate in Suzuki-Miyaura cross-coupling reactions with N-Boc-2-pyrrole and 2-thiopheneboronic acids using Pd(dppf)Cl₂ as catalyst in DME with K₂CO₃ [1]. Unsubstituted 5-bromoindazole achieved 50% yield under these conditions, with the authors noting that side-product formation limited efficiency; however, N-substituted 5-bromoindazole derivatives achieved yields up to 84–94% [1]. This demonstrates that the 5-bromoindazole core is a competent coupling partner, with yields highly dependent on N-protection strategy.

Suzuki coupling palladium catalysis C–C bond formation heteroaryl synthesis

Downstream Derivatization Efficiency: Conversion to 5-Bromo-1H-indazole-7-carboxamide

Methyl 5-bromo-1H-indazole-7-carboxylate serves as a direct precursor to 5-bromo-1H-indazole-7-carboxamide via a two-step sequence: (1) LiOH-mediated ester hydrolysis to the carboxylic acid, followed by (2) oxalyl chloride activation and methanolic ammonia treatment to afford the primary carboxamide in 85% isolated yield [1]. This transformation demonstrates efficient conversion of the C7 methyl ester to a hydrogen-bond-donating carboxamide, a privileged functional group in kinase inhibitor pharmacophores.

amide synthesis ester hydrolysis functional group interconversion kinase inhibitor intermediates

Methyl 5-bromo-1H-indazole-7-carboxylate (898747-24-5): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 5-Aryl/Heteroaryl Indazole-7-carboxamide Kinase Inhibitors

This compound enables orthogonal functionalization: Suzuki-Miyaura coupling at C5 introduces aryl/heteroaryl diversity, while the C7 methyl ester can be hydrolyzed and amidated to generate carboxamide pharmacophores. This strategy is directly applicable to kinase inhibitor programs targeting TTK, PLK4, Aurora kinases, and other oncology-relevant enzymes where indazole-based ATP-competitive inhibitors are pursued [1][2].

α-Glucosidase Inhibitor Development for Type 2 Diabetes Research

Derivatives of the 5-bromo-7-carbo-substituted indazole scaffold have demonstrated IC₅₀ values as low as 0.42–0.50 μM against α-glucosidase, rivaling acarbose (0.82 μM) [1]. Researchers developing next-generation antidiabetic agents should prioritize this scaffold for structure-activity relationship (SAR) expansion and lead optimization, as the 5-bromo-7-carboxylate core provides a validated starting point with established synthetic accessibility.

Antioxidant Agent Discovery via DPPH Radical Scavenging Assays

Indazole derivatives bearing the 5-bromo-7-carboxylate motif exhibit measurable antioxidant activity in DPPH radical scavenging assays [1][2]. This scaffold can be leveraged in programs targeting oxidative stress-related pathologies, including neurodegenerative disorders and inflammatory diseases, where indazole-based antioxidants have shown protective effects in cellular models.

Contract Research and Kilogram-Scale Building Block Procurement

With ≥98% commercial purity and multi-vendor availability (AKSci, Aladdin, BOC Sciences, Apollo Scientific), this compound meets the quality specifications required for GLP toxicology batch synthesis and early-stage process chemistry development . The compound's room-temperature storage stability (sealed, dry conditions) facilitates inventory management for CROs and pharmaceutical R&D organizations [3].

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